Enantiomeric Excess (ee) Benchmark: Trans-3-Aminocyclohexanol for PDE7 Inhibitor Synthesis
For the synthesis of thiadiazole and oxadiazole PDE7 inhibitors, enantiomerically pure trans-3-aminocyclohexanol is required. An enzymatic resolution process was developed that reliably yields both (R,R)- and (S,S)-trans-3-aminocyclohexanol with an enantiomeric excess (ee) exceeding 95% [1]. This is a significant improvement over the baseline cis/trans mixture (typically 1:2 to 1:1 ratio) produced by standard reduction methods, which lacks stereochemical definition [1].
| Evidence Dimension | Enantiomeric Excess (ee) of trans isomer |
|---|---|
| Target Compound Data | Enantiomerically pure (R,R)- or (S,S)-trans-3-aminocyclohexanol with ee > 95% |
| Comparator Or Baseline | cis/trans mixture from Raney Nickel reduction (cis:trans ratio varies 1:2 to 1:1) [1] |
| Quantified Difference | Target method yields single enantiomer with >95% ee vs. baseline mixture of undefined ee |
| Conditions | Enzymatic resolution of (±)-trans-1-acetoxy-3-benzylamido-cyclohexane using Novozyme 435 lipase [1] |
Why This Matters
This establishes a verifiable procurement standard for stereochemical purity, ensuring that the supplied material meets the >95% ee threshold required for downstream synthesis of PDE7 inhibitors, thereby avoiding synthesis failure and wasted resources.
- [1] Bernardelli, P.; Bladon, M.; Lorthiois, E.; Manage, A. C.; Vergne, F.; Wrigglesworth, R. Resolution of trans-3-aminocyclohexanol. Tetrahedron: Asymmetry 2004, 15, 9, 1451-1455. View Source
